3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O-

Description

Contextualization within Natural Product Chemistry and Chemical Biology

Natural products, the vast array of chemical compounds produced by living organisms, form a cornerstone of both natural product chemistry and chemical biology. nih.gov Within this diverse chemical space, glycosides represent a substantial and significant class of molecules. nih.govchemscene.com A glycoside is characterized by a sugar portion, known as the glycone, linked via a glycosidic bond to a non-sugar moiety, the aglycone. numberanalytics.comnumberanalytics.com This structural arrangement has profound implications for the molecule's properties. The attachment of a sugar unit, a common feature in many natural products like alkaloids, flavonoids, and polyketides, often enhances water solubility, which in turn influences the compound's pharmacokinetic profile. nih.gov

The field of chemical biology investigates how these small molecules interact with biological systems. Glycosylation can be critical for the bioactivity of a natural product, influencing molecular transport, target specificity, and the interactions between a ligand and its receptor. nih.gov A systematic analysis of bacterial natural products, for instance, revealed that over 21% are glycosides, highlighting the prevalence and importance of this chemical modification in nature. nih.gov The structural diversity of glycosides is immense, stemming from variations in the sugar, the aglycone, and the nature of the glycosidic linkage (e.g., O-glycosidic, N-glycosidic). numberanalytics.comnumberanalytics.com This diversity makes them a rich source for scientific investigation and has cemented their importance in drug discovery and biomedical research. nih.gov

Overview of Galloyl Glucosides and Related Phenylpropanoids in Botanical Systems

Galloyl glucosides are a specific subclass of glycosides where gallic acid is esterified to a glucose core. utu.fi These compounds belong to the larger family of hydrolyzable tannins and are widely distributed in the plant kingdom. frontiersin.org The biosynthesis of galloyl glucosides is a stepwise process, beginning with the formation of 1-O-galloyl-β-D-glucose (β-glucogallin), which serves as the primary galloyl donor for subsequent reactions that build more complex structures, such as 1,2,3,4,6-penta-O-galloylglucose (PGG). utu.fibasicmedicalkey.com This position-specific galloylation dictates the final structure of the galloylglucose. utu.fi

These compounds are part of the broader phenylpropanoid pathway, a major metabolic route in plants that produces a wide variety of secondary metabolites from the amino acid phenylalanine. frontiersin.orgnih.govnumberanalytics.com Phenylpropanoids are crucial for plant survival, contributing to structural support (lignin), pigmentation (anthocyanins), UV protection (flavonoids), and defense against herbivores and pathogens. frontiersin.orgnih.govresearchgate.netnih.gov As phytoanticipins (constitutively present defense compounds) or phytoalexins (induced upon attack), phenylpropanoids and their derivatives, like galloyl glucosides, form a key part of the plant's chemical defense arsenal. nih.gov Their roles as signaling molecules, physical barriers, and direct toxins are fundamental to plant-environment interactions. nih.gov

Rationale for Comprehensive Academic Investigation of 3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O-beta-D-glucopyranoside

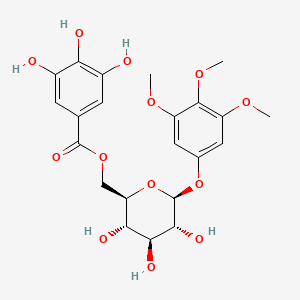

The specific compound This compoundbeta-D-glucopyranoside has emerged as a subject of academic interest due to its unique structure and its isolation from plants with a history of use in traditional practices. It is classified as a phenylpropanoid glycoside. medchemexpress.comchemicalbook.com Its structure features a 3,4,5-trimethoxyphenyl aglycone linked to a glucose molecule, which is further esterified with a galloyl group at the 6'-position.

The primary rationale for its investigation stems from its discovery in specific plant sources. For instance, it has been isolated from the bark of Streblus ilicifolius (Vidal) Corner, a plant belonging to the Moraceae family. medchemexpress.comchemicalbook.com The isolation and structural elucidation of novel natural products like this are fundamental to the field of phytochemistry. Such work expands our understanding of the chemical diversity within the plant kingdom and can provide new chemotaxonomic markers.

Furthermore, compounds within the galloyl glucoside and phenylpropanoid classes are frequently studied for their potential biological activities, including antioxidant and anti-inflammatory effects. frontiersin.orgbiosynth.com The investigation into this compoundbeta-D-glucopyranoside is driven by the broader scientific interest in the pharmacological potential of gallotannins and related polyphenolic compounds. frontiersin.orgnih.govnih.gov Research into its properties contributes to the growing body of knowledge on structure-activity relationships within this class of natural products.

Data Tables

Table 1: Chemical Identity of this compoundbeta-D-glucopyranoside

| Property | Value | Source |

| IUPAC Name | (2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(3,4,5-trimethoxyphenoxy)oxane-3,4,5-triol;3,4,5-trihydroxybenzoic acid | biosynth.com |

| Molecular Formula | C₂₂H₂₆O₁₃ | medchemexpress.com |

| Molecular Weight | 498.43 g/mol | medchemexpress.com |

| CAS Number | 109206-94-2 | chemicalbook.com |

| Classification | Phenylpropanoid Glycoside | medchemexpress.com |

Table 2: Botanical Source

| Botanical Name | Plant Part | Family | Reference |

| Streblus ilicifolius (Vidal) Corner | Bark | Moraceae | medchemexpress.comchemicalbook.com |

| Acer saccharum (Sugar Maple) | Bark | Sapindaceae | ebi.ac.uk |

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(3,4,5-trimethoxyphenoxy)oxan-2-yl]methyl 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O13/c1-30-13-6-10(7-14(31-2)20(13)32-3)34-22-19(28)18(27)17(26)15(35-22)8-33-21(29)9-4-11(23)16(25)12(24)5-9/h4-7,15,17-19,22-28H,8H2,1-3H3/t15-,17-,18+,19-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIFTYWBRCWVSAV-DRASZATQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)OC2C(C(C(C(O2)COC(=O)C3=CC(=C(C(=C3)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C3=CC(=C(C(=C3)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Occurrence, Isolation, and Distribution of 3,4,5 Trimethoxyphenyl 6 O Galloyl O Beta D Glucopyranoside in Biological Systems

Botanical Sources and Taxonomic Distribution of 3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O-beta-D-glucopyranoside

The distribution of this galloyl glucoside appears to be specific, having been isolated from a few distinct plant families. The following subsections detail the known botanical sources.

Streblus ilicifolius (Vidal) Corner, a plant belonging to the Moraceae family, is a notable source of this compoundbeta-D-glucopyranoside. This compound has been characterized as a phenylpropanoside derived from the bark of this plant. medchemexpress.comchemicalbook.commedchemexpress.com Its identification was part of a phytochemical study that led to the characterization of a new phenylpropanoid glycoside from the species. medchemexpress.com

While various phenolic compounds and glycosides are known to exist within the Tristaniopsis genus (family Myrtaceae), the specific isolation of this compoundbeta-D-glucopyranoside from Tristaniopsis calobuxus, Tristaniopsis yateensis, or Tristaniopsis glauca is not prominently documented in the reviewed scientific literature. Phytochemical studies on this genus continue to identify novel compounds, but the presence of this particular molecule remains to be explicitly confirmed in these species.

The genus Alchornea (family Euphorbiaceae) is known for its rich diversity of chemical constituents. vjs.ac.vn However, studies on the chemical components of Alchornea trewioides have led to the isolation of other compounds, such as new megastigmane glucosides named trewiosides A and B, from its branches and leaves. nih.gov The presence of this compoundbeta-D-glucopyranoside in the root extracts of Alchornea trewioides has not been reported in the examined literature.

Research has successfully identified this compoundbeta-D-glucopyranoside in Loropetalum chinense (R. Brown) Oliv., a member of the Hamamelidaceae family. doaj.orgnih.gov This discovery marked the first time the compound was identified within both the Loropetalum genus and the species itself. doaj.orgnih.gov The identification was achieved through systematic analysis of a 70% ethanol (B145695) extract of the plant using advanced analytical techniques. doaj.orgnih.gov

Table 1: Confirmed Botanical Sources of this compoundbeta-D-glucopyranoside

| Plant Species | Family | Part of Plant | Reference |

|---|---|---|---|

| Streblus ilicifolius (Vidal) Corner | Moraceae | Bark | medchemexpress.comchemicalbook.com |

| Loropetalum chinense (R. Brown) Oliv. | Hamamelidaceae | Not specified in abstract, 70% ethanol extract of plant | doaj.orgnih.gov |

While not containing this compoundbeta-D-glucopyranoside itself, other plant genera are rich in structurally related galloyl glucosides, which feature a galloyl group attached to a sugar moiety.

Macaranga tanarius : This plant from the Euphorbiaceae family contains a variety of tannins and glucosides. jfda-online.com Isolated compounds include the lignan (B3055560) glucoside (+)-pinoresinol 4-O-[6''-O-galloyl]-beta-D-glucopyranoside, where a galloyl group is attached to the glucose unit. researchgate.netresearchgate.net The leaves and bark are also sources of hydrolyzable tannins like corilagin (B190828) and mallotinic acid, which are based on a glucopyranose core. jfda-online.comresearchgate.net

Phyllanthus niruri : Also a member of the Euphorbiaceae family, Phyllanthus niruri is well-known for its high concentration of hydrolyzable tannins. nih.gov These tannins are characterized by having one or more galloyl groups attached to a central glucose core. nih.gov Prominent examples of such compounds isolated from this species include corilagin and geraniin. redalyc.org

Table 2: Examples of Related Galloyl Glucosides in Other Plant Genera

| Plant Species | Compound Name | Structural Class | Reference |

|---|---|---|---|

| Macaranga tanarius | (+)-pinoresinol 4-O-[6''-O-galloyl]-beta-D-glucopyranoside | Lignan Glucoside | researchgate.netresearchgate.net |

| Macaranga tanarius | Corilagin | Hydrolyzable Tannin | jfda-online.com |

| Phyllanthus niruri | Corilagin | Hydrolyzable Tannin | redalyc.org |

| Phyllanthus niruri | Geraniin | Hydrolyzable Tannin | redalyc.org |

Extraction and Purification Methodologies for this compoundbeta-D-glucopyranoside

The isolation and purification of this compoundbeta-D-glucopyranoside from plant matrices involve multi-step procedures that leverage the compound's physicochemical properties. These processes typically begin with solvent extraction followed by various chromatographic techniques to separate the target molecule from a complex mixture of other phytochemicals.

A representative methodology was employed in the isolation of the compound from Loropetalum chinense. nih.gov The initial step involved the extraction of plant material with a 70% ethanol solution. This crude extract was then subjected to preliminary fractionation using macroporous resin chromatography (specifically, HPD-400 resin), eluting with different ethanol-water gradients. nih.gov The fractions containing the target compound were further purified through a series of chromatographic methods, including: nih.gov

Silica (B1680970) gel chromatography

Sephadex LH-20 column chromatography

Octadecylsilyl (ODS) column chromatography

MCI gel column chromatography

Final identification and structural elucidation of the purified compound are confirmed using spectroscopic methods such as Mass Spectrometry (MS), and one-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov The purity of the final isolate is often assessed by High-Performance Liquid Chromatography (HPLC). albtechnology.comchemfaces.com

Table 3: Summary of a Reported Purification Methodology

| Plant Source | Initial Extraction | Primary Separation | Further Purification Techniques | Reference |

|---|---|---|---|---|

| Loropetalum chinense | 70% Ethanol | HPD-400 macroporous resin chromatography | Silica gel, Sephadex LH-20, ODS, and MCI column chromatography | nih.gov |

Solvent Extraction Techniques from Plant Biomass

The initial step in isolating this compoundbeta-D-glucopyranoside from its natural source, the bark of Streblus ilicifolius, involves the extraction of crude metabolites from the dried and powdered plant material. This process is designed to efficiently remove a broad range of compounds from the biomass into a liquid solvent.

The choice of solvent is critical and is based on the polarity of the target compound. Phenylpropanoid glycosides are moderately polar, making polar solvents such as methanol (B129727), ethanol, or aqueous mixtures of these alcohols highly effective for extraction. acs.org A common method is exhaustive maceration or Soxhlet extraction, where the plant material is repeatedly exposed to fresh solvent to ensure a high yield of the desired compounds. acs.org

Following the initial bulk extraction, a liquid-liquid partitioning scheme is often employed to fractionate the crude extract based on polarity. The crude extract, typically dissolved in a water/methanol mixture, is sequentially partitioned against a series of immiscible organic solvents of increasing polarity. This process separates compounds into different fractions, simplifying the subsequent purification steps. For instance, a typical fractionation might involve partitioning against n-hexane to remove non-polar lipids and chlorophylls, followed by ethyl acetate (B1210297) to extract medium-polarity compounds, which often include phenylpropanoid glycosides and other phenolics. naturewillbio.com The resulting ethyl acetate fraction is typically enriched with the target compound and serves as the starting material for chromatographic separation.

Table 1: Example of a Solvent Partitioning Scheme for Plant Extract Fractionation

| Step | Solvent Used | Polarity | Compounds Typically Removed/Extracted |

| 1 | n-Hexane | Non-polar | Lipids, Waxes, Sterols, Chlorophylls |

| 2 | Dichloromethane / Chloroform | Intermediate | Less polar secondary metabolites |

| 3 | Ethyl Acetate | Medium-polar | Phenolics, Flavonoids, Phenylpropanoid Glycosides |

| 4 | n-Butanol | Polar | Highly polar glycosides, Saponins |

| 5 | Aqueous Residue | Very Polar | Sugars, Amino Acids, Inorganic Salts |

Chromatographic Separation Strategies (e.g., Silica Gel, Sephadex LH-20, Reverse Phase ODS, MCI, Semi-preparative HPLC)

The enriched fraction obtained from solvent extraction contains a complex mixture of compounds. Therefore, a series of chromatographic techniques are required to isolate this compoundbeta-D-glucopyranoside. This is a systematic process where each step yields a purer fraction, culminating in the isolation of the target molecule.

Initial Column Chromatography (Silica Gel, MCI Gel): The crude-enriched fraction is first subjected to column chromatography using adsorbents like silica gel or a macroporous resin such as MCI gel. nih.gov Silica gel separates compounds based on polarity through adsorption chromatography. A gradient elution is typically used, starting with a non-polar solvent (like hexane (B92381) or chloroform) and gradually increasing the polarity by adding a more polar solvent (like ethyl acetate or methanol). acs.org MCI gel, a non-ionic, macroporous resin, is also effective for the initial cleanup of plant extracts, separating compounds based on hydrophobicity. nih.govmaxapress.com

Sephadex LH-20 Chromatography: Fractions containing the target compound are often further purified using Sephadex LH-20 column chromatography. nih.govprep-hplc.com This material is a hydroxypropylated dextran (B179266) gel that separates molecules based on a combination of size exclusion and partition chromatography, making it exceptionally effective for separating phenolic compounds. prep-hplc.combas.bg Methanol is a common eluent for this type of separation. nih.govbas.bg This step is crucial for removing pigments and other classes of compounds, significantly purifying the phenylpropanoid glycoside fractions.

Reverse Phase (ODS) Chromatography: Octadecyl-functionalized silica (ODS or C18) is a reverse-phase material where separation is based on hydrophobic interactions. nih.gov This technique is highly effective for separating closely related glycosides. The mobile phase typically consists of a mixture of water and an organic solvent like methanol or acetonitrile (B52724), often with a small amount of acid (e.g., formic or acetic acid) to improve peak shape. nih.gov Elution is performed by gradually increasing the concentration of the organic solvent, which causes more hydrophobic compounds to elute later.

Table 2: Common Chromatographic Strategies for Phenylpropanoid Glycoside Purification

| Chromatographic Technique | Stationary Phase | Principle of Separation | Typical Mobile Phase System (Gradient) |

| Normal Phase Chromatography | Silica Gel | Adsorption (Polarity) | Chloroform → Chloroform/Methanol |

| Adsorption Chromatography | MCI Gel CHP20P | Hydrophobicity | Water → Methanol |

| Size Exclusion/Partition | Sephadex LH-20 | Molecular Size & Polarity | 100% Methanol or Ethanol |

| Reverse Phase Chromatography | ODS (C18) | Hydrophobicity | Water/Methanol or Water/Acetonitrile |

Advanced Purification Approaches for High Purity this compoundbeta-D-glucopyranoside

The final stage of purification aims to achieve a high degree of purity (typically >95-98%) and often involves high-resolution chromatographic methods.

Semi-preparative High-Performance Liquid Chromatography (HPLC): Semi-preparative HPLC is the most common method for the final purification of natural products like this compoundbeta-D-glucopyranoside. maxapress.comnih.govthermofisher.com This technique uses smaller particle-sized stationary phases (e.g., 5 µm) compared to preparative columns, providing higher resolution to separate the target compound from any remaining minor impurities. thermofisher.com A reverse-phase C18 column is typically used with a precisely controlled gradient of methanol-water or acetonitrile-water. maxapress.comnih.gov The fractions are collected, and those containing the pure compound are combined and evaporated to yield the final product.

High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a support-free liquid-liquid partition chromatography technique that is increasingly used for the preparative isolation of natural products. nih.govmdpi.comnih.gov It avoids irreversible adsorption of the sample onto a solid support, leading to high recovery rates. mdpi.com A suitable two-phase solvent system, such as chloroform-methanol-water or ethyl acetate-n-butanol-water, is selected to provide an ideal partition coefficient (K) for the target compound. nih.govnih.gov HSCCC can be a powerful tool for either initial fractionation of a crude extract or for the final purification of target compounds. nih.gov

Chemical Synthesis and Structural Modifications of 3,4,5 Trimethoxyphenyl 6 O Galloyl O Beta D Glucopyranoside

Chemical Glycosylation Approaches for the Synthesis of 3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O-beta-D-glucopyranoside

The chemical synthesis of this compoundbeta-D-glucopyranoside involves a multi-step process that can be conceptually divided into two key stages: the glycosylation of 3,4,5-trimethoxyphenol and the subsequent regioselective galloylation of the resulting glucoside.

A plausible synthetic route commences with the preparation of the glycosyl acceptor, 3,4,5-trimethoxyphenol, and a suitably protected glycosyl donor, typically a derivative of D-glucose. For instance, per-O-acetylated glucopyranosyl bromide (acetobromo-α-D-glucose) is a common glycosyl donor. The glycosylation reaction, often promoted by a Lewis acid such as silver carbonate or mercury(II) cyanide, leads to the formation of the β-glycosidic linkage, yielding 3,4,5-trimethoxyphenyl-2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside.

The subsequent and critical step is the regioselective attachment of the galloyl group at the C-6' primary hydroxyl position of the glucose moiety. This requires a strategic protection-deprotection sequence. The acetyl protecting groups on the glucose unit are first removed under basic conditions (e.g., Zemplén deacetylation with sodium methoxide in methanol) to yield 3,4,5-trimethoxyphenyl-β-D-glucopyranoside. To achieve selective galloylation at the 6'-position, the secondary hydroxyl groups at C-2', C-3', and C-4' must be protected. This can be achieved using bulky protecting groups like the t-butyldimethylsilyl (TBDMS) group.

With the secondary hydroxyls protected, the primary 6'-hydroxyl group is available for esterification with a protected gallic acid derivative, such as 3,4,5-tri-O-benzylgalloyl chloride. The coupling is typically carried out in the presence of a base like pyridine or 4-dimethylaminopyridine (DMAP). Finally, removal of all protecting groups (e.g., hydrogenolysis for benzyl groups and fluoride-mediated cleavage for silyl groups) affords the target molecule, this compoundbeta-D-glucopyranoside.

| Step | Reactants | Reagents and Conditions | Product |

| 1. Glycosylation | 3,4,5-Trimethoxyphenol, Acetobromo-α-D-glucose | Silver carbonate, Dichloromethane | 3,4,5-Trimethoxyphenyl-2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside |

| 2. Deacetylation | 3,4,5-Trimethoxyphenyl-2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside | Sodium methoxide, Methanol (B129727) | 3,4,5-Trimethoxyphenyl-β-D-glucopyranoside |

| 3. Selective Protection | 3,4,5-Trimethoxyphenyl-β-D-glucopyranoside | TBDMS-Cl, Imidazole, DMF | 3,4,5-Trimethoxyphenyl-2',3',4'-tri-O-TBDMS-β-D-glucopyranoside |

| 4. Galloylation | 3,4,5-Trimethoxyphenyl-2',3',4'-tri-O-TBDMS-β-D-glucopyranoside, 3,4,5-Tri-O-benzylgalloyl chloride | Pyridine, DMAP | 3,4,5-Trimethoxyphenyl-(2',3',4'-tri-O-TBDMS-6'-O-(3,4,5-tri-O-benzylgalloyl))-β-D-glucopyranoside |

| 5. Deprotection | 3,4,5-Trimethoxyphenyl-(2',3',4'-tri-O-TBDMS-6'-O-(3,4,5-tri-O-benzylgalloyl))-β-D-glucopyranoside | H₂, Pd/C; TBAF | This compoundbeta-D-glucopyranoside |

Enzymatic Synthesis and Biocatalytic Transformations of the Glycosidic Linkage

Enzymatic approaches offer a green and highly selective alternative to chemical synthesis for constructing this compoundbeta-D-glucopyranoside. This strategy leverages the specificity of enzymes, such as glycosyltransferases and acyltransferases, to overcome the challenges of regioselectivity inherent in chemical methods.

The enzymatic synthesis can be envisioned as a two-step process. The first step involves the glycosylation of 3,4,5-trimethoxyphenol to form 3,4,5-trimethoxyphenyl-β-D-glucopyranoside. This can be catalyzed by a glycosyltransferase, which transfers a glucose moiety from an activated sugar donor, such as UDP-glucose, to the phenolic acceptor. While a specific glycosyltransferase for 3,4,5-trimethoxyphenol has not been extensively characterized, enzymes from various plant sources known to produce phenylpropanoid glycosides could be explored.

The second step is the regioselective galloylation of the 6'-hydroxyl group of the glucoside. This can be achieved using an acyltransferase, specifically a galloyltransferase. These enzymes catalyze the transfer of a galloyl group from a donor molecule, such as galloyl-CoA or another galloylated compound, to the acceptor glucoside. The inherent regioselectivity of the enzyme would direct the galloylation to the primary 6'-position, obviating the need for protecting groups.

Biocatalytic transformations can also be employed to modify the glycosidic linkage of the parent compound. For instance, glycoside hydrolases, under controlled conditions, can be used to either cleave the glycosidic bond or, in a reverse-hydrolysis or transglycosylation reaction, to synthesize the glycoside. Transglycosylation reactions, using a suitable glycosyl donor, could be a powerful tool for introducing variations in the sugar moiety.

Rational Design and Synthesis of Analogs of this compoundbeta-D-glucopyranoside

The rational design and synthesis of analogs of this compoundbeta-D-glucopyranoside are crucial for elucidating the structure-activity relationship and optimizing its biological properties. Modifications can be systematically introduced to the three main components of the molecule: the galloyl moiety, the trimethoxyphenyl substituent, and the glycosidic linkage and sugar moiety.

Modifications to the Galloyl Moiety

The galloyl moiety, with its three hydroxyl groups, is a key pharmacophore. Analogs can be synthesized by:

Altering the number and position of hydroxyl groups: Synthesizing analogs with one or two hydroxyl groups on the benzoyl ring can help determine the importance of the tri-hydroxyl arrangement.

Alkylation or acylation of the hydroxyl groups: Converting the hydroxyl groups to methoxy (B1213986) or other alkoxy groups, or esterifying them with different acyl chains, can modulate the compound's lipophilicity and hydrogen-bonding capacity.

Introduction of other substituents: Halogens, amino groups, or other functional groups can be introduced onto the benzoyl ring to probe electronic and steric effects.

Alterations of the Trimethoxyphenyl Substituent

The 3,4,5-trimethoxyphenyl group also plays a significant role in the molecule's activity. Analogs can be designed by:

Varying the methoxy substitution pattern: Moving the methoxy groups to different positions on the phenyl ring (e.g., 2,4,6- or 3,4-dimethoxy) can influence the molecule's conformation and interaction with biological targets.

Replacing methoxy groups with other substituents: Substituting the methoxy groups with hydroxyl, ethoxy, or other functional groups can alter the electronic properties and steric bulk of this moiety.

Introducing different aromatic systems: Replacing the phenyl ring with other aromatic or heteroaromatic rings could lead to novel activities.

Variations in the Glycosidic Linkage and Sugar Moiety

The glucose unit and the glycosidic bond are important for the molecule's solubility and pharmacokinetic properties. Analogs can be synthesized by:

Changing the anomeric configuration: Synthesis of the α-anomer would allow for the investigation of the stereochemical requirements for activity.

Replacing the glucose with other sugars: Incorporating other monosaccharides, such as mannose, galactose, or xylose, can probe the specificity of biological targets for the sugar moiety.

Modifying the glycosidic linkage: Replacing the O-glycosidic bond with a more stable C-glycosidic bond can enhance the molecule's resistance to enzymatic hydrolysis.

Structure-Activity Relationship (SAR) Studies of this compoundbeta-D-glucopyranoside and its Synthetic Derivatives

Structure-activity relationship (SAR) studies are essential to understand how the chemical structure of this compoundbeta-D-glucopyranoside and its analogs correlates with their biological activity. While specific SAR studies on this exact molecule are limited, general principles can be inferred from related phenylpropanoid glycosides and galloylated compounds.

Key Structural Features Influencing Activity:

The Galloyl Moiety: The presence and number of hydroxyl groups on the galloyl moiety are often critical for antioxidant and enzyme inhibitory activities. The tri-hydroxyl arrangement is thought to be a key feature for radical scavenging and metal chelation. Galloylation of polyphenols has been shown to alter their biological activity. nih.gov The galloyl group can enhance the inhibitory activity of compounds against certain enzymes.

The Trimethoxyphenyl Moiety: The substitution pattern on the phenyl ring of the aglycone significantly influences activity. The number and position of methoxy groups can affect the molecule's lipophilicity, which in turn can impact cell membrane permeability and interaction with target proteins. The 3,4,5-trimethoxyphenyl fragment is recognized for its importance in the activity of natural antitubulin agents. researchgate.net

The Glycosidic Linkage and Sugar Moiety: The sugar unit generally enhances the water solubility of the molecule, which is important for its bioavailability. The nature of the sugar and the stereochemistry of the glycosidic linkage can influence the molecule's recognition by and interaction with biological targets. In some cases, the glycosidic portion of phenylpropanoid glycosides has been found to contribute to their biological activity.

Hypothetical SAR based on Analog Studies:

| Moiety | Modification | Expected Impact on Activity |

| Galloyl | Fewer hydroxyl groups | Likely decrease in antioxidant and enzyme inhibitory activity. |

| O-methylation of hydroxyls | May decrease hydrogen-bonding potential and alter activity. | |

| Trimethoxyphenyl | Altered methoxy pattern | Could either increase or decrease activity depending on the target. |

| Replacement with hydroxyls | May increase antioxidant activity but alter other biological effects. | |

| Sugar | Different monosaccharide | Could modulate target specificity and bioavailability. |

| α-glycosidic linkage | Likely to significantly alter or abolish activity due to stereochemical changes. | |

| C-glycosidic linkage | May increase in vivo stability and prolong the duration of action. |

Further synthesis of a diverse library of analogs and their systematic biological evaluation are necessary to establish a comprehensive SAR for this class of compounds. This knowledge will be invaluable for the future design of more potent and selective therapeutic agents.

Advanced Spectroscopic Characterization and Computational Analysis of 3,4,5 Trimethoxyphenyl 6 O Galloyl O Beta D Glucopyranoside

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O-beta-D-glucopyranoside, a comprehensive suite of NMR experiments, including ¹H NMR, ¹³C NMR, and two-dimensional techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are essential.

While the specific spectral data for this exact compound from its primary literature source, Gaorong Zhang, et al. (2019), is not publicly available, analysis of closely related galloyl glucopyranosides allows for a detailed prediction of its spectral characteristics. The ¹H NMR spectrum would feature distinct signals for the protons of the 3,4,5-trimethoxyphenyl moiety, the galloyl group, and the β-D-glucopyranoside core. The anomeric proton (H-1') of the glucose unit is expected to appear as a doublet with a coupling constant (J) of approximately 7-8 Hz, which is characteristic of a β-configuration. The protons of the galloyl group would manifest as a singlet in the aromatic region, while the trimethoxyphenyl group would show its own characteristic aromatic signals and sharp singlets for the methoxy (B1213986) groups.

The ¹³C NMR spectrum provides complementary information, with predictable chemical shifts for each carbon atom in the molecule. The anomeric carbon (C-1') would resonate at approximately 102-105 ppm. The carbonyl carbon of the galloyl ester would be found further downfield, typically in the range of 165-167 ppm. The signals for the glucose unit, the trimethoxyphenyl ring, and the galloyl ring would all appear in their expected regions.

Two-dimensional NMR techniques are crucial for unambiguously assigning these signals. HSQC experiments would correlate each proton signal to its directly attached carbon, while HMBC spectra would reveal longer-range (2-3 bond) correlations between protons and carbons, which is instrumental in connecting the different structural fragments, such as linking the galloyl group to the C-6' position of the glucose unit.

Table 1: Predicted ¹H and ¹³C NMR Data for this compoundbeta-D-glucopyranoside (Note: This table is a predictive representation based on data from analogous compounds, as the primary spectral data is not publicly accessible.)

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm, J in Hz) |

|---|---|---|

| Glucopyranoside Moiety | ||

| 1' | ~103.5 | ~4.9 (d, J=7.5) |

| 2' | ~74.0 | ~3.5 (m) |

| 3' | ~76.5 | ~3.6 (m) |

| 4' | ~70.5 | ~3.4 (m) |

| 5' | ~74.5 | ~3.7 (m) |

| 6'a | ~63.5 | ~4.5 (dd, J=12.0, 2.0) |

| 6'b | ~4.3 (dd, J=12.0, 5.5) | |

| Galloyl Moiety | ||

| 1" | ~121.0 | |

| 2", 6" | ~109.5 | ~7.1 (s) |

| 3", 5" | ~145.8 | |

| 4" | ~139.0 | |

| C=O | ~166.5 | |

| Trimethoxyphenyl Moiety | ||

| 1 | ~153.0 | |

| 2, 6 | ~95.0 | ~6.3 (s) |

| 3, 5 | ~153.0 | |

| 4 | ~135.0 | |

| OMe-3,5 | ~56.0 | ~3.7 (s) |

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis (e.g., ESI-TOF-MS)

Mass spectrometry is indispensable for determining the molecular weight and formula of a compound. High-resolution mass spectrometry, particularly using Electrospray Ionization Time-of-Flight (ESI-TOF-MS), would be employed for this compoundbeta-D-glucopyranoside. This technique would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous confirmation of its elemental composition (C₂₂H₂₆O₁₃). In negative ion mode, a prominent [M-H]⁻ ion at m/z 497.1295 would be expected.

Furthermore, tandem mass spectrometry (MS/MS) experiments would reveal characteristic fragmentation patterns. Key fragmentations would include the loss of the galloyl moiety (152 Da) and the 3,4,5-trimethoxyphenyl group (183 Da), providing conclusive evidence for the presence and connectivity of these structural units.

Table 2: Predicted ESI-TOF-MS Data

| Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 499.1446 |

| [M+Na]⁺ | 521.1265 |

| [M-H]⁻ | 497.1295 |

| [M-H-152]⁻ (Loss of galloyl) | 345.1134 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectrum of this compoundbeta-D-glucopyranoside would display characteristic absorption bands. A broad band in the region of 3600-3200 cm⁻¹ would indicate the presence of multiple hydroxyl (-OH) groups from the glucose and galloyl moieties. A sharp peak around 1700-1720 cm⁻¹ would correspond to the carbonyl (C=O) stretching of the ester linkage. Bands in the 1600-1450 cm⁻¹ range would be attributable to the aromatic C=C stretching vibrations of the two phenyl rings. The presence of C-O stretching vibrations from the ether and ester groups would be observed in the 1300-1000 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, specifically identifying chromophores. The UV-Vis spectrum, likely recorded in methanol (B129727) or ethanol (B145695), would exhibit absorption maxima characteristic of the galloyl and trimethoxyphenyl chromophores. Typically, galloyl esters show a strong absorption band around 275-285 nm. The presence of the trimethoxyphenyl group would also contribute to the UV absorption profile.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Configuration Determination

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that are highly sensitive to the stereochemistry of a molecule. As this compoundbeta-D-glucopyranoside is a chiral molecule due to the stereocenters in the glucose unit, these methods can be used to help confirm the absolute configuration of the sugar. The interaction of the chiral glucose moiety with the aromatic chromophores (galloyl and trimethoxyphenyl) would produce characteristic Cotton effects in the CD and ORD spectra. The sign and magnitude of these effects can be compared with known compounds or with theoretical calculations to provide evidence for the D-configuration of the glucopyranoside.

X-ray Crystallography for Absolute Stereochemistry and Conformation (if applicable)

X-ray crystallography is the gold standard for determining the absolute stereochemistry and solid-state conformation of a molecule. However, this technique requires the compound to be in a crystalline form of sufficient quality, which can be challenging to obtain for complex natural products. If a suitable crystal of this compoundbeta-D-glucopyranoside could be grown, a single-crystal X-ray diffraction analysis would provide an unambiguous three-dimensional structure. This would definitively confirm the β-linkage of the glucoside, the chair conformation of the pyranose ring, and the precise spatial arrangement of all substituent groups. To date, there is no public record of a crystal structure for this specific compound.

Computational Chemistry and Molecular Modeling Studies of this compoundbeta-D-glucopyranoside

Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Parameter Prediction

In the absence of complete experimental data or to further support experimental findings, computational methods such as Density Functional Theory (DFT) are employed. DFT calculations can be used to predict the optimized geometry, electronic structure, and various spectroscopic parameters of the molecule. By calculating the theoretical ¹H and ¹³C NMR chemical shifts for different possible isomers and conformations, a comparison with experimental data can provide strong support for the proposed structure. Similarly, theoretical calculations of UV-Vis and CD spectra can aid in their interpretation and in the assignment of the absolute configuration. These computational studies offer a powerful complementary tool to experimental spectroscopic techniques for the comprehensive analysis of complex natural products like this compoundbeta-D-glucopyranoside.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. For a flexible molecule like this compoundbeta-D-glucopyranoside, MD simulations can provide invaluable insights into its conformational preferences and dynamic behavior in a simulated biological environment.

Conformational Analysis:

The conformational landscape of this compoundbeta-D-glucopyranoside is complex due to the multiple rotatable bonds within its structure. These include the glycosidic bond between the glucose and the trimethoxyphenyl group, the ester linkage to the galloyl moiety, and the various hydroxyl and methoxy group orientations.

An MD simulation to explore these conformations would typically involve the following steps:

System Setup: A 3D structure of the molecule would be generated and parameterized using a suitable force field, such as AMBER or CHARMM, which defines the potential energy of the system. The molecule would then be solvated in a box of explicit water molecules and counter-ions added to neutralize the system.

Equilibration: The system undergoes a series of energy minimization and equilibration steps. This involves gradually heating the system to a target temperature (e.g., 300 K) and adjusting the pressure to atmospheric levels, allowing the solvent molecules to relax around the solute.

Production Run: Following equilibration, a long production MD simulation (typically on the nanosecond to microsecond timescale) is performed. During this stage, the trajectory of each atom is calculated by integrating Newton's equations of motion.

Analysis: The resulting trajectory is a high-dimensional dataset that can be analyzed to understand the molecule's dynamic behavior. Key analyses for conformational analysis include:

Root Mean Square Fluctuation (RMSF): To identify the flexibility of different regions of the molecule.

Dihedral Angle Analysis: To map the rotational preferences around key bonds and identify the most populated conformational states.

Cluster Analysis: To group similar conformations and determine the major conformational families.

Hypothetical MD Simulation Parameters:

| Parameter | Value |

| Software | GROMACS, AMBER, or NAMD |

| Force Field | GAFF (General Amber Force Field) for the ligand |

| Water Model | TIP3P or SPC/E |

| Box Type | Cubic or Rhombic Dodecahedron |

| Temperature | 300 K (controlled by a thermostat) |

| Pressure | 1 atm (controlled by a barostat) |

| Simulation Time | 100 ns - 1 µs |

Ligand-Target Interactions:

To study the interactions of this compoundbeta-D-glucopyranoside with a specific protein target, the same MD simulation principles are applied to the protein-ligand complex. The analysis would focus on the stability of the complex and the specific interactions that maintain the bound state. This includes analyzing hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the protein's binding site residues over time.

Docking Studies for Predictive Binding Mechanisms

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the binding site of a protein.

Predictive Binding Mechanisms:

Docking studies for this compoundbeta-D-glucopyranoside would aim to identify potential protein targets and elucidate the most likely binding poses within their active sites. The general workflow for a docking study is as follows:

Preparation of the Receptor: A high-resolution 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and any existing ligands are typically removed, and hydrogen atoms are added.

Preparation of the Ligand: A 3D conformer of this compoundbeta-D-glucopyranoside is generated and its energy is minimized.

Docking Simulation: A docking algorithm systematically samples a large number of orientations and conformations of the ligand within the defined binding site of the receptor. Each pose is scored based on a scoring function that estimates the binding affinity.

Analysis of Results: The resulting poses are ranked by their scores. The top-ranked poses are then visually inspected to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking) between the ligand and the protein residues.

Hypothetical Docking Study Parameters:

| Parameter | Value |

| Docking Software | AutoDock, Glide, or GOLD |

| Target Protein | A relevant enzyme or receptor (e.g., a kinase, protease, or nuclear receptor) |

| Binding Site Definition | Grid box centered on the known active site or a potential allosteric site |

| Scoring Function | A function that estimates the free energy of binding (e.g., Lamarckian Genetic Algorithm in AutoDock) |

| Number of Poses Generated | Typically 10-100 poses are generated and analyzed |

Predicted Interaction Profile:

A hypothetical docking study could reveal that the galloyl and trimethoxyphenyl moieties of the molecule are crucial for binding. The numerous hydroxyl groups on the glucose and galloyl parts would likely form a network of hydrogen bonds with polar residues in the binding pocket, while the aromatic rings could engage in hydrophobic and pi-stacking interactions.

The combination of MD simulations and docking studies provides a powerful in silico approach to characterize the structural dynamics and interaction profiles of complex natural products like this compoundbeta-D-glucopyranoside, guiding further experimental validation and drug discovery efforts.

Biosynthetic Pathways and Metabolic Transformations of 3,4,5 Trimethoxyphenyl 6 O Galloyl O Beta D Glucopyranoside

Proposed Biosynthetic Route from Precursors (e.g., Gallic Acid, Glucose, Phenylpropanoid Pathway Intermediates)

The biosynthesis of 3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O-beta-D-glucopyranoside is proposed to originate from precursors supplied by primary metabolic routes, namely the shikimate pathway, glycolysis, and the phenylpropanoid pathway.

The phenylpropanoid pathway serves as the source of the C6-C3 backbone of the 3,4,5-trimethoxyphenyl aglycone. nih.govwikipedia.org This pathway commences with the amino acid L-phenylalanine, which is deaminated by phenylalanine ammonia-lyase (PAL) to yield cinnamic acid. A series of hydroxylation and methylation reactions, catalyzed by various enzymes such as hydroxylases and O-methyltransferases, would then modify the cinnamic acid derivative to produce 3,4,5-trimethoxycinnamic acid. Subsequent chain-shortening reactions would lead to the formation of the 3,4,5-trimethoxyphenyl precursor.

Gallic acid , the precursor for the galloyl moiety, is also derived from the shikimate pathway. Two primary routes for gallic acid biosynthesis in plants have been proposed: one involving the dehydrogenation of 3-dehydroshikimate and another proceeding through the phenylpropanoid pathway with subsequent side-chain cleavage.

The glucose moiety is derived from the central carbohydrate metabolism, primarily glycolysis and the pentose (B10789219) phosphate (B84403) pathway, which provide the activated sugar donor, UDP-glucose, necessary for glycosylation.

The proposed biosynthetic pathway can be summarized in the following key steps:

Formation of the 3,4,5-trimethoxyphenyl aglycone: This likely proceeds via the phenylpropanoid pathway, starting from L-phenylalanine and involving a series of enzymatic modifications.

Synthesis of UDP-glucose: Glucose-1-phosphate is converted to UDP-glucose by UDP-glucose pyrophosphorylase.

Glycosylation of the aglycone: A glycosyltransferase enzyme catalyzes the transfer of the glucose moiety from UDP-glucose to the 3,4,5-trimethoxyphenyl precursor, forming 3,4,5-trimethoxyphenyl-O-beta-D-glucopyranoside.

Synthesis of the galloyl donor: Gallic acid is activated, potentially through the formation of β-glucogallin (1-O-galloyl-β-D-glucose), which is a known acyl donor in gallotannin biosynthesis.

Galloylation of the glucopyranoside: An acyltransferase enzyme catalyzes the transfer of the galloyl group from the activated donor to the 6'-hydroxyl position of the glucose moiety of 3,4,5-trimethoxyphenyl-O-beta-D-glucopyranoside, yielding the final compound.

Role of Glycosyltransferases in the Formation of the Glycosidic Linkage

The formation of the O-beta-D-glycosidic linkage between the 3,4,5-trimethoxyphenyl aglycone and the glucose molecule is a critical step catalyzed by a specific UDP-glycosyltransferase (UGT) . nih.govnih.gov UGTs belong to a large and diverse family of enzymes that transfer a glycosyl group from a nucleotide-activated sugar, most commonly UDP-glucose, to a wide array of acceptor molecules, including phenylpropanoids. nih.govresearchgate.net

The substrate specificity of UGTs is a key determinant in the biosynthesis of phenylpropanoid glycosides. nih.gov It is proposed that a specific UGT recognizes the 3,4,5-trimethoxyphenyl precursor as its acceptor substrate and UDP-glucose as the sugar donor. The enzyme would then catalyze the formation of the β-glycosidic bond, a common feature in natural product glycosylation. While the specific UGT involved in the biosynthesis of this compoundbeta-D-glucopyranoside has not been identified, it is likely a member of the UGT families known to act on phenylpropanoids. researchgate.netresearchgate.net

The general reaction catalyzed by the putative UGT is as follows:

3,4,5-trimethoxyphenyl precursor + UDP-glucose → 3,4,5-trimethoxyphenyl-O-beta-D-glucopyranoside + UDP

Enzymatic Acylation in Galloyl Moiety Attachment

The final step in the proposed biosynthesis is the attachment of the galloyl moiety to the 6'-hydroxyl group of the glucose residue. This reaction is an enzymatic acylation , a common modification in the biosynthesis of gallotannins and other acylated glycosides. The enzymes responsible for this type of reaction are typically acyltransferases .

In the biosynthesis of gallotannins, the acyl donor is often an activated form of gallic acid, such as β-glucogallin (1-O-galloyl-β-D-glucose). It is plausible that a similar mechanism is employed for the galloylation of 3,4,5-trimethoxyphenyl-O-beta-D-glucopyranoside. A specific acyltransferase would recognize both the glucoside and the activated galloyl donor as substrates, catalyzing the transfer of the galloyl group to the primary alcohol at the C-6 position of the glucose.

The reaction can be depicted as:

3,4,5-trimethoxyphenyl-O-beta-D-glucopyranoside + Activated galloyl donor → this compoundbeta-D-glucopyranoside + Donor remnant

The regioselectivity of the acyltransferase is crucial, ensuring that the galloyl group is specifically attached to the 6'-position of the glucose.

In vivo and in vitro Metabolic Studies of this compoundbeta-D-glucopyranoside

While specific in vivo and in vitro metabolic studies on this compoundbeta-D-glucopyranoside are not extensively documented in the available literature, the metabolic fate of this compound can be inferred from studies on structurally related phenylpropanoid glycosides and gallotannins.

In vivo , upon oral administration, the compound would be subjected to the conditions of the gastrointestinal tract. The acidic environment of the stomach and the enzymatic activity of the gut microbiota are likely to play a significant role in its transformation. Hydrolysis of the ester and glycosidic bonds is a probable initial metabolic step.

In vitro studies using models that simulate gastrointestinal conditions or employ liver microsomes can provide valuable insights into the metabolic pathways. nih.gov For instance, incubation with simulated gastric and intestinal fluids would likely reveal the stability of the compound and the potential for hydrolysis. Liver microsomes, which contain a high concentration of cytochrome P450 enzymes, are instrumental in studying phase I metabolic reactions such as oxidation, reduction, and hydrolysis. nih.gov

Table 1: Proposed In Vitro Metabolic Reactions

| Metabolic Reaction | Enzyme System | Potential Metabolites |

|---|---|---|

| Hydrolysis of ester bond | Esterases (in gut/liver) | 3,4,5-trimethoxyphenyl-O-beta-D-glucopyranoside, Gallic acid |

| Hydrolysis of glycosidic bond | Glycosidases (in gut) | 3,4,5-trimethoxyphenyl aglycone, Glucose, Gallic acid |

| Demethylation | Cytochrome P450s (liver) | Hydroxylated and demethylated aglycones |

Identification of Metabolites and their Biological Significance

Based on the proposed metabolic pathways, the primary metabolites of this compoundbeta-D-glucopyranoside are expected to be its hydrolyzed components and their subsequent phase II conjugates.

Primary Metabolites:

3,4,5-trimethoxyphenyl-O-beta-D-glucopyranoside: Formed by the hydrolysis of the galloyl ester bond.

Gallic acid: Released upon hydrolysis of the ester bond. Gallic acid is a well-known antioxidant.

3,4,5-trimethoxyphenyl aglycone: Formed by the cleavage of the glycosidic bond.

Demethylated and hydroxylated derivatives: The trimethoxy phenyl group could undergo demethylation to form di- and mono-methoxyphenol derivatives, or further hydroxylation.

Phase II Metabolites:

The primary metabolites, particularly the phenolic aglycones and gallic acid, are likely to undergo phase II conjugation reactions in the liver. These reactions, such as glucuronidation and sulfation, increase the water solubility of the metabolites, facilitating their excretion.

Biological Significance of Metabolites:

Table 2: Potential Metabolites and their Significance

| Metabolite | Potential Biological Significance |

|---|---|

| Gallic Acid | Antioxidant, anti-inflammatory |

| 3,4,5-trimethoxyphenyl-O-beta-D-glucopyranoside | May retain some activity of the parent compound |

| Hydroxylated/demethylated aglycones | Potential for altered biological activity and receptor binding |

Biological Activities and Mechanistic Investigations of 3,4,5 Trimethoxyphenyl 6 O Galloyl O Beta D Glucopyranoside

Antiplasmodial Activity and Mechanisms of Action

3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O-beta-D-glucopyranoside is a naturally occurring phenylpropanoid glycoside that has been identified as an active constituent in plants such as Tristaniopsis calobuxus. nih.govresearchgate.net Scientific investigations have focused on its potential as an antiplasmodial agent, revealing its activity against the malaria parasite Plasmodium falciparum.

In vitro Efficacy Against Plasmodium falciparum Strains (e.g., Chloroquine-Sensitive and -Resistant Clones)

Research has demonstrated that this compoundbeta-D-glucopyranoside exhibits inhibitory activity against the in vitro growth of Plasmodium falciparum. nih.gov Notably, its efficacy extends to both chloroquine-sensitive and chloroquine-resistant clones of the parasite. nih.govresearchgate.net Studies have reported a median inhibitory concentration (IC50) of approximately 3.2 µM for this compound against the parasite. nih.govusda.gov The growth inhibition was found to be comparable across both sensitive and resistant strains, suggesting a mechanism of action that is not impeded by the common resistance pathways that affect chloroquine. nih.govresearchgate.net

Table 1: In vitro Antiplasmodial Activity of this compoundbeta-D-glucopyranoside

| Plasmodium falciparum Clone | Resistance Profile | IC50 (µM) | Reference |

| D6 | Chloroquine-Sensitive | ~3.2 | nih.gov |

| W2 | Chloroquine-Resistant | ~3.2 | nih.gov |

Inhibition of Hemozoin Formation as a Proposed Mechanism

One of the critical survival pathways for the malaria parasite within human erythrocytes is the detoxification of heme, a byproduct of hemoglobin digestion. The parasite polymerizes toxic heme into an inert crystalline structure called hemozoin (or malaria pigment). This process is a well-known target for antimalarial drugs like chloroquine. unimi.it It has been proposed that the mechanism of action for this compoundbeta-D-glucopyranoside might involve the disruption of this pathway. researchgate.net The compound's relatively flat molecular structure could facilitate the formation of a π-π complex with heme, thereby inhibiting its polymerization into hemozoin. researchgate.net

A study investigating the mechanistic action of this compound did explore its effect on the detoxification of hematin (B1673048) into beta-hematin (the synthetic equivalent of hemozoin). unimi.itresearchgate.net However, the available abstract from this study highlights the inhibitory effect of ellagic acid, a co-tested compound, on beta-hematin formation but does not specify the outcome for this compoundbeta-D-glucopyranoside. unimi.itresearchgate.net

Effects on Hemoglobin Proteases (e.g., Plasmepsin II) and Hematin Detoxification

The digestion of host hemoglobin by the parasite is a crucial process for its growth and is mediated by a series of proteases, including the aspartic protease plasmepsin II. unimi.it The effect of this compoundbeta-D-glucopyranoside on this enzyme has been evaluated. Research shows that the compound does inhibit recombinant plasmepsin II activity. unimi.itresearchgate.net However, the concentration required to achieve 50% inhibition (IC50) was found to be 35 µM. unimi.it This concentration is approximately tenfold higher than the IC50 value observed for the inhibition of parasite growth (3.2 µM), suggesting that the direct inhibition of plasmepsin II is not the primary mechanism of its antiplasmodial action. unimi.itresearchgate.net While the study also looked into hematin detoxification, specific results for the compound's ability to inhibit this process are not detailed in the available literature. researchgate.net

In vivo Antimalarial Studies in Experimental Animal Models

Despite the promising in vitro activity against P. falciparum, there is currently no publicly available scientific literature detailing in vivo antimalarial studies of this compoundbeta-D-glucopyranoside in experimental animal models. Such studies are a critical step in evaluating the therapeutic potential of any new antimalarial candidate.

Evaluation of Selectivity Index in Parasitic vs. Mammalian Cell Lines

A crucial aspect of drug development is ensuring that a compound is selectively toxic to the pathogen while exhibiting minimal toxicity to host cells. The selectivity of this compoundbeta-D-glucopyranoside has been evaluated by testing its cytotoxic effects on mammalian cell lines. nih.govresearchgate.net

Studies have shown that the compound has negligible or very low cytotoxicity against human skin fibroblasts and the human liver cancer cell line Hep G2. nih.govresearchgate.net Significant toxicity was not observed at concentrations ranging from 0.5 to 100 µM. nih.govresearchgate.net The selectivity index (SI), calculated as the ratio of the cytotoxic concentration (CC50) to the effective antiplasmodial concentration (IC50), is therefore favorable. Given a CC50 of >100 µM for mammalian cells and an antiplasmodial IC50 of 3.2 µM, the selectivity index is greater than 31. This indicates a good margin of safety and a selective action against the parasite over mammalian cells in vitro.

Table 2: Cytotoxicity and Selectivity Index of this compoundbeta-D-glucopyranoside

| Cell Line | Cell Type | CC50 (µM) | Antiplasmodial IC50 (µM) | Selectivity Index (SI) | Reference |

| Human Skin Fibroblasts | Mammalian | >100 | 3.2 | >31.25 | nih.govresearchgate.net |

| Hep G2 | Human Liver Cancer | >100 | 3.2 | >31.25 | nih.govresearchgate.net |

Antioxidant Activity and Related Pathways

While direct studies on the antioxidant capacity of this compoundbeta-D-glucopyranoside are limited, its chemical structure provides strong indications of its potential activity. The compound is a gallotannin derivative, containing a galloyl moiety attached to a glucopyranoside core. Gallotannins are a class of polyphenols well-known for their antioxidant properties. nih.govjst.go.jp

The antioxidant activity of these compounds is largely attributed to the galloyl group, which is derived from gallic acid. nih.govmdpi.com Research on various galloyl glucopyranosides has consistently shown that their antioxidant capacity, including free radical scavenging activity, is directly proportional to the number of galloyl units present in the molecule. nih.govjst.go.jp The multiple hydroxyl groups on the galloyl moiety act as hydrogen donors, which can effectively neutralize free radicals and inhibit oxidative processes such as lipid peroxidation. nih.govnih.gov Therefore, it is highly probable that this compoundbeta-D-glucopyranoside exhibits significant antioxidant activity through these established pathways.

Radical Scavenging Assays (e.g., DPPH)

The antioxidant potential of phenolic compounds is often evaluated through their ability to scavenge synthetic free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). While specific DPPH radical scavenging data for this compoundbeta-D-glucopyranoside is not extensively documented in publicly available literature, studies on closely related galloyl glucosides provide significant insights into its likely activity.

Research on various galloyl glucoside tautomers has demonstrated potent free radical scavenging capabilities. For instance, in a DPPH assay, several galloyl glucoside isomers exhibited strong antioxidant activity, with some showing significantly lower IC50 values (indicating higher potency) than the well-known antioxidant, quercetin. researchgate.netnih.gov Phenylpropanoid glycosides, as a class, have also been shown to possess higher radical scavenging abilities when compared to ascorbic acid. researchgate.netfigshare.com The presence of the galloyl moiety, with its multiple hydroxyl groups, is a key contributor to this antioxidant capacity.

Table 1: DPPH Radical Scavenging Activity of Related Galloyl Glucosides This table presents data for compounds structurally similar to this compoundbeta-D-glucopyranoside to infer its potential activity.

| Compound | DPPH IC50 (µM) | Reference |

| 2-O-galloyl-α-D-glucose ⇌ 2-O-galloyl-β-D-glucose | 5.52 ± 0.32 | researchgate.net |

| 1-O-galloyl-β-D-glucose | 7.22 ± 0.57 | researchgate.net |

| 6-O-galloyl-α-D-glucose ⇌ 6-O-galloyl-β-D-glucose | 7.36 ± 0.25 | researchgate.net |

| Quercetin (Reference) | 18.61 ± 3.55 | researchgate.net |

Cellular Antioxidant Mechanisms

Beyond direct radical scavenging, the antioxidant effects of this compoundbeta-D-glucopyranoside are likely mediated through the modulation of cellular antioxidant pathways. A central mechanism for cellular defense against oxidative stress is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. mdpi.com

Upon activation, Nrf2 translocates to the nucleus and induces the expression of a suite of antioxidant and detoxifying enzymes. mdpi.com Studies on other phenylpropanoid and flavonoid glycosides have shown that these compounds can activate the Nrf2 pathway, leading to the upregulation of protective enzymes. nih.gov For example, some natural glycosidic flavonoids have been observed to increase the protein levels of Nrf2 and its downstream targets like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). While direct evidence for this compoundbeta-D-glucopyranoside is pending, its structural characteristics suggest a high probability of similar mechanistic action in enhancing cellular antioxidant defenses.

Influence on Oxidative Stress Markers

The cellular antioxidant activities of compounds like this compoundbeta-D-glucopyranoside are expected to result in a measurable reduction of oxidative stress markers. One of the most commonly measured biomarkers of lipid peroxidation is malondialdehyde (MDA). mdpi.comresearchgate.net

Research on a structurally related compound, 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG), has demonstrated a significant reduction in MDA levels in cellular models of oxidative stress. This suggests that these types of galloylated glucose compounds can effectively inhibit lipid peroxidation. Furthermore, studies on galloyl glucoside tautomers have shown they can decrease the levels of reactive oxygen species (ROS) in cells subjected to oxidative injury, thereby protecting cellular components from damage. nih.gov

Anti-inflammatory Activity and Modulatory Effects on Inflammatory Pathways

The structural features of this compoundbeta-D-glucopyranoside suggest that it likely possesses anti-inflammatory properties, a common characteristic of polyphenolic compounds. acs.org The anti-inflammatory effects of such molecules are often mediated through the modulation of key inflammatory pathways.

Inhibition of Pro-inflammatory Mediators

Modulation of Inflammatory Enzyme Activities

The inflammatory cascade is also driven by the activity of enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govnih.gov These enzymes are responsible for the production of inflammatory mediators like nitric oxide (NO) and prostaglandins, respectively. The inhibition of iNOS and COX-2 is a key target for many anti-inflammatory drugs.

Studies on chrysin (B1683763) derivatives, a class of flavonoids, have shown that they can modulate the activity and expression of COX-2 and iNOS. nih.gov Some derivatives were found to be potent and selective inhibitors of COX-2. nih.gov Given that this compoundbeta-D-glucopyranoside belongs to the broader class of polyphenols, it is plausible that it may also exert anti-inflammatory effects through the inhibition of these key enzymes, though specific research is required to confirm this.

Other Reported Biological Activities of this compoundbeta-D-glucopyranoside

In addition to its potential antioxidant and anti-inflammatory properties, this compoundbeta-D-glucopyranoside has been investigated for other biological activities. Notably, it has demonstrated significant antiplasmodial activity.

In a study screening for compounds active against Plasmodium falciparum, the causative agent of malaria, this compoundbeta-D-glucopyranoside was identified as an active constituent. nih.gov The compound exhibited inhibitory activity against both chloroquine-sensitive and -resistant clones of the parasite. nih.gov Further investigation into its mechanism of action suggested that while it does inhibit plasmepsin II, a hemoglobin-degrading enzyme of the parasite, this is likely not its primary mode of antiplasmodial action as the concentrations required for this inhibition were significantly higher than those needed to inhibit parasite growth. unimi.it

Table 2: Other Reported Biological Activities

| Activity | Assay Details | Result (IC50) | Reference |

| Antiplasmodial | Inhibition of Plasmodium falciparum growth in vitro | 3.2 µM | nih.gov |

| Plasmepsin II Inhibition | Inhibition of recombinant plasmepsin II activity | 35 ± 8.74 µM | unimi.it |

Effects on Cell Proliferation and Apoptosis in Cellular Models

Direct studies on the effects of this compoundbeta-D-glucopyranoside on cell proliferation and apoptosis in cellular models are not extensively documented in publicly available research. However, the biological activities of structurally related compounds, particularly those containing galloyl and glucoside moieties, offer some insights into its potential anticancer effects.

For instance, 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG), a compound with multiple galloyl groups attached to a glucose core, has demonstrated significant anti-cancer activity. nih.gov Research on PGG has shown that it can inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death). nih.gov The mechanisms behind these effects are thought to include the induction of cell cycle arrest and the modulation of various signaling pathways involved in cell survival and death. nih.gov

Given that this compoundbeta-D-glucopyranoside contains both a galloyl group and a glucoside structure, it is plausible that it may exhibit similar, albeit likely less potent, cytotoxic and pro-apoptotic effects against cancer cell lines. The trimethoxyphenyl group could also contribute to its biological activity profile. Further research, including in vitro cytotoxicity assays on various cancer cell lines, is necessary to elucidate the specific effects of this compound.

Table 1: Effects of a Structurally Related Compound on Cancer Cell Lines

| Compound Name | Cell Line | Observed Effects |

| 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG) | Various Cancer Cell Lines | Inhibition of proliferation, induction of apoptosis, cell cycle arrest. nih.gov |

Enzyme Inhibition Studies (e.g., MetAP2)

There is currently no direct scientific evidence from enzyme inhibition assays specifically investigating the effect of this compoundbeta-D-glucopyranoside on methionine aminopeptidase (B13392206) 2 (MetAP2). MetAP2 is a crucial enzyme involved in the processing of new proteins and is a validated target for the development of anti-angiogenic and anti-cancer therapies. nih.govresearchgate.net Inhibition of MetAP2 can lead to the suppression of endothelial cell proliferation and tumor growth. nih.govnih.gov

Several potent inhibitors of MetAP2 have been developed and studied, demonstrating that targeting this enzyme can induce apoptosis in cancer cells and inhibit tumor growth in preclinical models. nih.gov These inhibitors often work by arresting the cell cycle in the G1 phase. nih.gov While the galloyl and trimethoxyphenyl moieties present in this compoundbeta-D-glucopyranoside are found in various biologically active natural products, their specific contribution to MetAP2 inhibition has not been established for this particular molecule. Future enzymatic assays are required to determine if this compound has any inhibitory activity against MetAP2 or other related enzymes.

Investigations into Neuropharmacological Effects (e.g., potential antidepressant, anxiolytic-like effects if linked to trimethoxyphenyl core)

The potential neuropharmacological effects of this compoundbeta-D-glucopyranoside can be inferred from the known activities of the broader class of compounds to which it belongs: phenylpropanoid glycosides. Research has indicated that phenylpropanoid glycosides, which are widely distributed in medicinal plants, can possess anxiolytic and antidepressant-like properties. nih.gov

For example, acteoside, a phenylpropanoid glycoside found in various plant species, has been shown to have inhibitory activity on monoamine oxidase A, an enzyme implicated in the pathophysiology of depression. nih.gov Studies on extracts containing phenylpropanoid glycosides have demonstrated anxiolytic effects in animal models, such as zebrafish, by reversing anxiety-like behaviors induced by chemical agents. nih.gov The trimethoxyphenyl core is a structural feature present in some psychoactive compounds, further suggesting that this compoundbeta-D-glucopyranoside could potentially interact with neuroreceptors or enzyme systems in the central nervous system. However, without direct experimental evidence from behavioral and neurochemical studies on the isolated compound, its neuropharmacological profile remains speculative.

Table 2: Potential Neuropharmacological Effects of Related Phenylpropanoid Glycosides

| Compound/Extract | Model | Observed Effects |

| Acteoside (a phenylpropanoid glycoside) | In vitro | Monoamine oxidase A inhibition. nih.gov |

| Hydroethanolic extract of Aloysia polystachya (rich in phenylpropanoid glycosides) | Zebrafish (Danio rerio) | Anxiolytic and antidepressant-like activity. nih.gov |

Antimicrobial Properties (if applicable, suggested by related compounds)

While there are no specific antimicrobial susceptibility tests reported for purified this compoundbeta-D-glucopyranoside, the plant from which it is derived, Streblus ilicifolius (also known as Streblus asper), has been investigated for its antimicrobial properties. nih.gov Extracts from the leaves of Streblus asper have shown selective bactericidal activity, particularly against Streptococcus mutans, a key bacterium associated with dental caries. nih.gov

Furthermore, studies on other plants containing galloyl-glucosides have demonstrated a broad range of antimicrobial activities. For instance, various galloylglucoses isolated from Paeonia officinalis have shown inhibitory effects against multidrug-resistant strains of Escherichia coli and Klebsiella pneumoniae. nih.gov The antimicrobial activity of these related compounds is often attributed to the galloyl moieties, which can interact with bacterial cell membranes and proteins.

The presence of the galloyl group in this compoundbeta-D-glucopyranoside suggests that it may possess some antimicrobial activity. However, the specific spectrum of activity and the minimum inhibitory concentrations (MICs) against various pathogens would need to be determined through dedicated microbiological screening.

Table 3: Antimicrobial Activity of Extracts from the Source Plant and Related Compounds

| Extract/Compound | Source | Target Organisms |

| 50% ethanol (B145695) extract of Streblus asper leaves | Streblus asper | Streptococcus mutans. nih.gov |

| Galloylglucoses | Paeonia officinalis | Multidrug-resistant Escherichia coli and Klebsiella pneumoniae. nih.gov |

Analytical Methodologies for Quantification and Detection of 3,4,5 Trimethoxyphenyl 6 O Galloyl O Beta D Glucopyranoside

Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

LC-MS/MS has emerged as the gold standard for the quantification of 3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O-beta-D-glucopyranoside in complex matrices due to its high selectivity, sensitivity, and specificity. The development of a robust LC-MS/MS method involves meticulous optimization of chromatographic separation and mass spectrometric parameters.

Optimization of Chromatographic Separation

The primary goal of chromatographic optimization is to achieve a symmetrical peak shape, adequate retention, and efficient separation of the analyte from other matrix components to minimize ion suppression or enhancement effects. For gallotannins and related glycosides, reversed-phase chromatography is commonly employed.

Key parameters that are optimized include:

Column Chemistry: C18 columns are frequently used, providing good retention for moderately polar compounds like this compoundbeta-D-glucopyranoside.

Mobile Phase Composition: A gradient elution using a mixture of an aqueous phase (often containing a small percentage of acid like formic acid or acetic acid to improve peak shape and ionization efficiency) and an organic solvent (typically acetonitrile (B52724) or methanol) is standard. The gradient is optimized to ensure adequate separation from other compounds.

Flow Rate and Column Temperature: These are adjusted to achieve optimal separation efficiency and analysis time.

A representative, though not specific to this exact compound, starting point for method development could involve a C18 column with a gradient of water with 0.1% formic acid and acetonitrile.

Triple Quadrupole Mass Analyzer Parameters in Multiple Reaction Monitoring (MRM) Mode

The triple quadrupole mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor ion to product ion transition. For this compoundbeta-D-glucopyranoside (Molecular Weight: 498.43 g/mol ), the precursor ion would typically be the [M-H]⁻ ion in negative ion mode or the [M+H]⁺ or [M+Na]⁺ ion in positive ion mode. medchemexpress.com

The optimization process involves:

Selection of Precursor Ion: The compound is infused into the mass spectrometer to determine the most stable and abundant precursor ion. For a compound with the formula C22H26O13, the deprotonated molecule [M-H]⁻ at m/z 497.4 would be a likely candidate in negative mode.

Fragmentation of Precursor Ion: The precursor ion is fragmented in the second quadrupole (collision cell) to generate product ions.

Selection of Product Ions: The most intense and stable product ions are selected for the MRM transitions. For a galloyl-glucoside, characteristic losses of the galloyl group (152 Da) and the glucose moiety (162 Da) would be expected.

Optimization of Collision Energy (CE) and other MS parameters: The CE is optimized for each transition to maximize the product ion signal. Other parameters like declustering potential (DP) and cell exit potential (CXP) are also fine-tuned.

Table 1: Hypothetical MRM Transitions for this compoundbeta-D-glucopyranoside

| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Ion Mode |

| 497.4 | 345.1 (M-H-galloyl) | -30 | Negative |

| 497.4 | 169.0 (Gallic acid - H) | -45 | Negative |

| 499.4 | 347.1 (M+H-galloyl) | 25 | Positive |

| 499.4 | 197.1 (Trimethoxyphenyl moiety) | 35 | Positive |

Note: This table is hypothetical and for illustrative purposes. Actual values must be determined experimentally.

Internal Standard Selection and Validation

The use of an internal standard (IS) is crucial for accurate quantification as it compensates for variations in sample preparation, injection volume, and instrument response. The ideal IS should be a stable, isotopically labeled analog of the analyte (e.g., ¹³C₆- or D₇-labeled this compoundbeta-D-glucopyranoside). However, the commercial availability of such standards is often limited.

In the absence of an isotopically labeled standard, a structurally similar compound that is not present in the sample matrix can be used. Potential candidates could include other phenylpropanoid glycosides or gallotannins with similar chromatographic and mass spectrometric behavior. The selected IS must be validated to ensure it does not suffer from matrix effects and that its response is consistent across the calibration range.

High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection

HPLC with UV-Vis detection is a more accessible technique for the quantification of this compoundbeta-D-glucopyranoside, although it is generally less sensitive and selective than LC-MS/MS. The method relies on the chromophoric nature of the galloyl and trimethoxyphenyl moieties.